Home > Products > Screening Compounds P61811 > Clindamycin Heptadecanoate
Clindamycin Heptadecanoate - 1123211-69-7

Clindamycin Heptadecanoate

Catalog Number: EVT-1478175
CAS Number: 1123211-69-7
Molecular Formula: C35H65ClN2O6S
Molecular Weight: 677.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clindamycin is a semi-synthetic lincosamide antibiotic. [] It is derived from lincomycin, a naturally occurring antibiotic produced by the bacterium Streptomyces lincolnensis. [] Clindamycin is often employed in research settings to study bacterial resistance mechanisms, biofilm formation, and the impact of antibiotics on the microbiome.

Clindamycin

    Compound Description: Clindamycin is a lincosamide antibiotic widely used to treat various bacterial infections, including skin and soft tissue infections, bone and joint infections, and pelvic inflammatory disease. It acts as a protein synthesis inhibitor, effectively targeting both aerobic and anaerobic bacteria. [, , , , , , , , , , , , , , , , , ]

    Relevance: Clindamycin is the parent compound of Clindamycin Heptadecanoate. Clindamycin Heptadecanoate is a prodrug of Clindamycin, meaning it is inactive until metabolized into Clindamycin in the body. [, ]

Clindamycin Phosphate

    Compound Description: Clindamycin Phosphate is another prodrug of Clindamycin commonly used in topical formulations for treating acne. It demonstrates good skin penetration and exhibits a favorable safety profile. [, ]

    Relevance: Like Clindamycin Heptadecanoate, Clindamycin Phosphate is a prodrug of Clindamycin. They share similar mechanisms of action and are both used for their antibacterial properties. Both compounds are esters of Clindamycin, differing in the esterifying group attached to the Clindamycin molecule. [, ]

Clindamycin Hydrochloride

    Compound Description: Clindamycin Hydrochloride is a salt form of Clindamycin often preferred for its enhanced water solubility, making it suitable for various formulations, including oral, topical, and injectable preparations. [, , , , , ]

    Relevance: Clindamycin Hydrochloride is another form of Clindamycin, similar to Clindamycin Heptadecanoate. Both compounds are converted to Clindamycin in the body to exert their antibacterial effects. They belong to the same class of antibiotics and differ in their formulation and pharmacokinetic properties. [, , , , , ]

Erythromycin

    Compound Description: Erythromycin is a macrolide antibiotic often used as a first-line treatment for various infections, including respiratory tract infections, skin infections, and sexually transmitted infections. It acts by inhibiting bacterial protein synthesis. [, , , , , , , ]

    Relevance: Erythromycin is structurally unrelated to Clindamycin Heptadecanoate but belongs to a related class of antibiotics, the macrolides. Both macrolides and lincosamides are protein synthesis inhibitors and often demonstrate cross-resistance patterns. Monitoring resistance to both Erythromycin and Clindamycin is crucial in clinical settings to ensure appropriate treatment strategies. [, , , , , , , ]

Linezolid

    Compound Description: Linezolid is an oxazolidinone antibiotic, effective against Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). It functions as a protein synthesis inhibitor. []

    Relevance: While structurally unrelated to Clindamycin Heptadecanoate, Linezolid is considered a potential alternative treatment for infections caused by Gram-positive bacteria, particularly in cases of Clindamycin resistance. []

Source and Classification

Clindamycin Heptadecanoate is synthesized from Clindamycin, which is derived from the fermentation of Streptomyces lincolnensis. The compound falls under the broader classification of lincosamide antibiotics, which inhibit bacterial protein synthesis by binding to the 50S subunit of the ribosome .

Synthesis Analysis

Methods and Technical Details

The synthesis of Clindamycin Heptadecanoate typically involves esterification reactions where Clindamycin is reacted with heptadecanoic acid or its derivatives. A common method includes the use of acid catalysts to facilitate the reaction between Clindamycin and heptadecanoic acid, producing the ester linkage characteristic of this compound.

  1. Esterification Process:
    • The reaction generally requires heating Clindamycin with heptadecanoic acid in the presence of a suitable acid catalyst such as sulfuric acid.
    • The reaction conditions are maintained under reflux to ensure complete conversion to the ester.
  2. Purification:
    • After synthesis, the product is purified through recrystallization or chromatography to remove unreacted starting materials and by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of Clindamycin Heptadecanoate can be represented as follows:

  • Molecular Formula: C35H65ClN2O6SC_{35}H_{65}ClN_{2}O_{6}S
  • Molecular Weight: 677.42 g/mol
  • Structural Features: The compound features a long hydrophobic heptadecanoate chain attached to the Clindamycin moiety, which enhances its lipophilicity and may influence its pharmacokinetic properties.
Chemical Reactions Analysis

Reactions and Technical Details

Clindamycin Heptadecanoate primarily undergoes hydrolysis in biological systems, converting back to Clindamycin and heptadecanoic acid. The hydrolysis can be catalyzed by both acidic and basic conditions:

  1. Hydrolysis Reaction:
    • Under acidic conditions, the ester bond can be cleaved, regenerating Clindamycin.
    • The reaction can be monitored using techniques such as high-performance liquid chromatography to assess the concentration of Clindamycin over time.
Mechanism of Action

Process and Data

Clindamycin Heptadecanoate exerts its antibacterial effects through inhibition of protein synthesis in bacteria. The mechanism involves:

  1. Binding: Clindamycin binds to the 50S ribosomal subunit, preventing peptide bond formation during translation.
  2. Inhibition: This binding inhibits bacterial growth by obstructing protein synthesis essential for bacterial cell function and replication .

The effectiveness of this compound can vary based on the susceptibility of different bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and chloroform but poorly soluble in water.

Chemical Properties

Applications

Scientific Uses

Clindamycin Heptadecanoate has several applications in medicine:

  1. Antibiotic Therapy: Used as a treatment for serious infections caused by anaerobic bacteria, particularly in cases where patients are allergic to penicillin.
  2. Research: Its unique structure makes it a subject of study in pharmacology for developing new formulations with improved bioavailability and efficacy against resistant bacterial strains.
Introduction to Clindamycin Heptadecanoate

Chemical Identity and Structural Relationship to Clindamycin Derivatives

Clindamycin heptadecanoate (CAS No. 1123211-69-7) is a semi-synthetic ester derivative of the lincosamide antibiotic clindamycin. Its molecular formula is C35H65ClN2O6S, with a molecular weight of 677.42 g/mol [8]. Structurally, it features a heptadecanoic acid (C17 fatty acid chain) esterified at the 2-hydroxyl position of the clindamycin sugar moiety, distinguishing it from the pharmacologically active clindamycin palmitate (C16 fatty acid chain) [5]. The IUPAC name designates its stereochemistry:(2R,3R,4S,5R,6R)-6-((1S,2R)-2-Chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-2-(methylthio)tetrahydro-2H-pyran-3-yl heptadecanoate [5].

This esterification modulates the compound's lipophilicity, evidenced by its increased molecular weight compared to clindamycin (424.98 g/mol) or clindamycin palmitate (699.85 g/mol) [2] [9]. Unlike clindamycin palmitate—a prodrug designed for oral absorption—the heptadecanoate variant lacks therapeutic indications and arises primarily as a synthesis byproduct.

Table 1: Comparative Structural Features of Clindamycin Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Ester Chain LengthPrimary Role
ClindamycinC18H33ClN2O5S424.98N/AParent antibiotic
Clindamycin palmitateC34H63ClN2O6S·HCl699.85C16Orally administered prodrug
Clindamycin heptadecanoateC35H65ClN2O6S677.42C17Process-related impurity

Historical Context in Lincosamide Antibiotic Development

Clindamycin’s discovery in 1966 by Magerlein, Birkenmeyer, and Kagan at Upjohn marked a pivotal advancement beyond the parent compound lincomycin [4] [9]. Early modifications focused on enhancing lincomycin’s spectrum and bioavailability, leading to the 7(S)-chloro-7-deoxylincomycin derivative—clindamycin—which showed superior activity against Gram-positive anaerobes [9].

The "golden era" of antibiotic development (1940–1962) yielded most antibiotic classes in use today, but innovation stagnated post-1987, creating a "discovery void" [10]. Within this context, esterification emerged as a key strategy to optimize drug delivery. Clindamycin palmitate (approved 1970) exemplified this approach, enabling pediatric formulations through improved solubility [1] [9]. Heptadecanoate derivatives like clindamycin heptadecanoate represent deliberate structural explorations during this period, though they never achieved therapeutic status. Modern efforts, such as Harvard’s development of iboxamycin (an oxepane-fused clindamycin derivative), continue to leverage core lincosamide chemistry to overcome resistance [4].

Role as a Process-Related Impurity in Clindamycin Palmitate Synthesis

Clindamycin heptadecanoate is a critical process-related impurity in clindamycin palmitate hydrochloride synthesis. During manufacturing, palmitoyl chloride (C16H31ClO) acylates clindamycin’s sugar moiety. However, commercial palmitoyl chloride contains homologous impurities—including heptadecanoyl chloride (C17H33ClO)—at concentrations up to 0.2% [2]. These contaminants react with clindamycin, generating ester impurities like clindamycin heptadecanoate.

Analytical studies using HPLC and LC-MS have identified up to 12 impurities in clindamycin palmitate batches, with clindamycin heptadecanoate among the most structurally analogous [2]. Its presence necessitates rigorous chromatographic separation, as highlighted in impurity profiling protocols:

"The HPLC analysis of clindamycin palmitate hydrochloride bulk drug revealed the presence of 12 impurities... isolated by preparative HPLC and characterized using spectral data" [2].

Table 2: Key Process Impurities in Clindamycin Palmitate Synthesis

Precursor ImpurityResulting Clindamycin EsterCarbon Chain LengthTypical Concentration
Lauroyl chlorideClindamycin laurateC120.05–0.2%
Myristyl chlorideClindamycin myristateC140.05–0.2%
Heptadecanoyl chlorideClindamycin heptadecanoateC170.05–0.2%
Stearoyl chlorideClindamycin stearateC180.05–0.2%

Properties

CAS Number

1123211-69-7

Product Name

Clindamycin Heptadecanoate

IUPAC Name

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate

Molecular Formula

C35H65ClN2O6S

Molecular Weight

677.42

InChI

InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1

SMILES

CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

Synonyms

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Heptadecanoate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.